molecular formula C6H3BrF3NS B3221070 3-Bromo-2-(trifluoromethylthio)pyridine CAS No. 1204234-96-7

3-Bromo-2-(trifluoromethylthio)pyridine

Cat. No.: B3221070
CAS No.: 1204234-96-7
M. Wt: 258.06 g/mol
InChI Key: ATJIRTHKQVAGSM-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethylthio)pyridine is an organic compound with the molecular formula C6H3BrF3NS. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethylthio groups in its structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethylthio)pyridine typically involves the bromination of 2-(trifluoromethylthio)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Oxidation: Sulfoxides or sulfones

Scientific Research Applications

3-Bromo-2-(trifluoromethylthio)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Bromo-2-(trifluoromethylthio)pyridine exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or cross-coupling reactions. The trifluoromethylthio group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 2-Chloro-3-(trifluoromethylthio)pyridine
  • 3-Bromo-4-(trifluoromethylthio)pyridine

Uniqueness

3-Bromo-2-(trifluoromethylthio)pyridine is unique due to the specific positioning of the bromine and trifluoromethylthio groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-2-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NS/c7-4-2-1-3-11-5(4)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJIRTHKQVAGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401272462
Record name 3-Bromo-2-[(trifluoromethyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-96-7
Record name 3-Bromo-2-[(trifluoromethyl)thio]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-[(trifluoromethyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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